molecular formula C12H14FN B6178782 2-[2-fluoro-4-(2-methylpropyl)phenyl]acetonitrile CAS No. 2648957-50-8

2-[2-fluoro-4-(2-methylpropyl)phenyl]acetonitrile

Cat. No.: B6178782
CAS No.: 2648957-50-8
M. Wt: 191.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-fluoro-4-(2-methylpropyl)phenyl]acetonitrile is an organic compound with the molecular formula C12H14FN. It is a derivative of acetonitrile, featuring a fluoro-substituted phenyl ring with an isobutyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-fluoro-4-(2-methylpropyl)phenyl]acetonitrile typically involves the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[2-fluoro-4-(2-methylpropyl)phenyl]acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-fluoro-4-(2-methylpropyl)phenyl]acetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 2-[2-fluoro-4-(2-methylpropyl)phenyl]acetonitrile involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-fluoro-4-(2-methylpropyl)phenyl]acetonitrile is unique due to its specific substitution pattern and the presence of both fluoro and isobutyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in organic synthesis and pharmaceutical research .

Properties

CAS No.

2648957-50-8

Molecular Formula

C12H14FN

Molecular Weight

191.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.